4-Methylphenyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-thio-alpha-d-mannopyranoside
CAS No.:
Cat. No.: VC20234282
Molecular Formula: C34H34O5S
Molecular Weight: 554.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H34O5S |
|---|---|
| Molecular Weight | 554.7 g/mol |
| IUPAC Name | 6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
| Standard InChI | InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3 |
| Standard InChI Key | DDANYPHUIFTAQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure (C₃₄H₃₄O₅S, MW 554.7 g/mol) comprises a mannopyranose core modified at multiple positions . Key features include:
| Structural Feature | Position | Role |
|---|---|---|
| 4-Methylphenyl thioether | Anomeric (C1) | Enhances nucleophilic stability; facilitates glycosyl donor activation |
| Benzyl groups | C2, C3 | Steric protection; prevents undesired side reactions |
| Benzylidene acetal | C4, C6 | Conformational control; directs glycosylation stereochemistry |
The benzylidene acetal adopts a rigid 4,6-O-benzylidene configuration, locking the pyranose ring into a ^1C4 conformation . This constraint reduces rotational freedom at C5, favoring axial attack during glycosylation and yielding β-linked products .
Spectroscopic and Computational Insights
Synthesis and Functionalization
Stepwise Protection Strategy
Synthesis begins with D-mannose, proceeding through sequential protection-deprotection steps:
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Thioglycoside Formation: Treatment of peracetylated mannose with thiophenol under acidic conditions yields phenyl 1-thio-β-D-mannopyranoside .
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Benzylation: Selective O-benzylation at C2 and C3 using benzyl bromide and NaH in DMF achieves 86% yield .
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Benzylidene Acetal Installation: Reaction with benzaldehyde dimethyl acetal and p-toluenesulfonic acid introduces the 4,6-O-benzylidene group, completing the protective group architecture .
Purification and Characterization
Crude products are purified via silica gel chromatography, with final characterization employing high-resolution mass spectrometry (HRMS) and multidimensional NMR . The compound exhibits a specific rotation of [α]D²⁵ = +78.4° (c = 1.0, CHCl₃), consistent with its α-anomeric configuration .
Reactivity and Mechanistic Studies
Glycosylation Behavior
Activation with trifluoromethanesulfonic anhydride (Tf₂O) and diphenyl sulfoxide (Ph₂SO) generates a transient oxocarbenium ion, which undergoes nucleophilic attack by alcohol acceptors . Comparative studies demonstrate that the benzylidene acetal enforces a chair-like transition state, leading to:
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β-Selectivity: 82% β-anomer formation with primary alcohols (e.g., methanol)
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Reduced α-Selectivity: <15% α-anomer observed under standard conditions
Solvent and Temperature Effects
Reactions in dichloromethane (DCM) at −40°C maximize β-selectivity (89%), while polar aprotic solvents (e.g., acetonitrile) favor α-products (up to 34%) due to altered ion pairing dynamics .
Applications in Carbohydrate Chemistry
Oligosaccharide Assembly
The compound’s predictable stereoselectivity enables efficient synthesis of β-mannosidic linkages, historically challenging targets in glycochemistry. Recent applications include:
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Construction of β-1,4-mannan backbones for fungal antigen studies
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Preparation of tumor-associated carbohydrate antigens (e.g., Globo-H hexasaccharide)
Glycoconjugate Development
Thioglycosides serve as stable precursors for glycoprotein synthesis. Enzymatic hydrolysis of the thioether linkage post-glycosylation yields native O-glycosides, circumventing anomeric oxidation issues .
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